molecular formula C7H6ClN3 B12949441 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12949441
M. Wt: 167.59 g/mol
InChI Key: GJSRGCUZGVZOCZ-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical intermediate in medicinal chemistry and drug discovery research. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, as it can effectively mimic the adenine ring of ATP and form key hydrogen bonds with kinase hinge regions . This scaffold is found in several FDA-approved drugs and investigational compounds targeting a range of kinases . While specific data on this isomer is limited, closely related chloro-methyl substituted pyrrolo[2,3-d]pyrimidines serve as critical precursors in synthesizing more complex molecules for biological evaluation. Research on analogous structures has demonstrated their potential as inhibitors for various kinase targets, such as RET, which is a driver in certain thoracic cancers like non-small cell lung cancer and thyroid cancer . Furthermore, derivatives of this heterocycle system have been explored as multi-kinase inhibitors, showing activity against targets including VEGFR-2, CDK2, EGFR, and Her2, which are implicated in cancer cell proliferation and survival . The chloro and methyl substituents on the core structure provide synthetic handles for further functionalization, allowing researchers to explore structure-activity relationships and optimize potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-4-6-5(8)2-9-7(6)11-3-10-4/h2-3H,1H3,(H,9,10,11)

InChI Key

GJSRGCUZGVZOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC=N1)Cl

Origin of Product

United States

Preparation Methods

Route 1: Cyclization with Pre-Substituted Intermediates

  • Step 1 : Synthesize a substituted pyrrole intermediate (e.g., 3-methylpyrrole-2-carbonitrile) via α-alkylation of cyanoacetate with methylating agents.
  • Step 2 : Cyclize with formamidine acetate under basic conditions to form the pyrimidine ring.
  • Step 3 : Chlorinate at position 5 using POCl₃ or PCl₅.

Example Conditions :

Step Reagents/Conditions Target Intermediate
1 Ethyl cyanoacetate, methyl iodide, K₂CO₃, DMF, 80°C 2-cyano-3-methylpropionate
2 Formamidine acetate, NaOMe/MeOH, reflux 4-methyl-7H-pyrrolo[2,3-d]pyrimidine
3 POCl₃, DMF catalyst, 110°C This compound

Route 2: Direct Chlorination of Methyl-Substituted Precursors

  • Start with 4-methyl-7H-pyrrolo[2,3-d]pyrimidine (synthesized via methods in).
  • Use N-chlorosuccinimide (NCS) or Cl₂ gas in acetic acid to introduce chlorine at position 5.

Key Considerations :

  • Positional selectivity for chlorination depends on electronic and steric factors.
  • POCl₃ may chlorinate multiple positions, requiring careful stoichiometry.

Challenges and Optimizations

  • Regioselectivity : Ensuring chlorine incorporation at position 5 rather than 2 or 4.
  • Methyl Group Stability : Avoiding demethylation under harsh chlorination conditions.
  • Purification : Chromatography or recrystallization to isolate the target compound from positional isomers.

Comparison with Analogous Methods

Compound Prepared Method Summary Yield Key Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Condensation of 2-methyl-3,3-dichloroacrylonitrile + formamidine salt 90.2%
5-Chloro-4-methoxy derivative SNAr reaction of 4-methoxy precursor with Cl₂ 77%
4-Methyl analog Alkylation of cyanoacetate + cyclization ~70%

Proposed Experimental Protocol

  • Synthesis of 4-methylpyrrolo[2,3-d]pyrimidine :
    • React ethyl 2-cyano-3-methylpropionate with formamidine acetate in NaOMe/MeOH (60°C, 6 h).
  • Chlorination :
    • Add POCl₃ (3 eq) and catalytic DMF to the above intermediate in toluene.
    • Reflux at 110°C for 12 h, then quench with ice water.
  • Isolation :
    • Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

Expected Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-2), 6.95 (s, 1H, H-6), 2.55 (s, 3H, CH₃).
  • LC-MS : m/z 198.0 [M+H]⁺.

Critical Analysis of Feasibility

  • The lack of direct references to This compound suggests this compound may require novel route development.
  • Adaptations from are plausible but require validation for regioselectivity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmaceutical Applications

1. Kinase Inhibitor Development
The primary application of 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is in the synthesis of kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, including cell division and metabolism. Inhibition of specific kinases can lead to therapeutic benefits in diseases such as cancer and inflammatory disorders.

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on several kinases, including:

  • Colony-Stimulating Factor-1 Receptor (CSF1R) : Compounds derived from this scaffold have shown subnanomolar inhibition of CSF1R, indicating potential for treating macrophage-related diseases .
  • Epidermal Growth Factor Receptor (EGFR) : Some derivatives have demonstrated significant activity against EGFR, a target in cancer therapy .
  • Cyclin-dependent Kinase 9 (CDK9) : Several compounds have been identified with promising activity against CDK9, which is implicated in cancer progression .

2. Antiviral Activity
Research has indicated that certain derivatives of this compound possess antiviral properties. Specifically, compounds have been identified that inhibit flaviviruses such as Zika virus and dengue virus . These findings suggest that this compound class could be explored further for antiviral drug development.

3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Some derivatives have shown promise in reducing inflammation markers, indicating potential applications in treating inflammatory diseases .

Case Study 1: Development of CSF1R Inhibitors

A series of pyrrolo[2,3-d]pyrimidines were synthesized to evaluate their effectiveness as CSF1R inhibitors. The most promising compounds displayed excellent selectivity toward CSF1R over other kinases, suggesting their utility in targeted therapies for macrophage-related conditions .

Case Study 2: Anticancer Activity

In a study evaluating the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives against cancer cell lines, one compound (designated 5k ) exhibited significant potency with IC50 values comparable to established tyrosine kinase inhibitors like sunitinib. This compound induced apoptosis in cancer cells through modulation of apoptotic pathways .

Summary Table of Applications

Application AreaSpecific Targets/UsesNotable Findings
Kinase Inhibitors CSF1R, EGFR, CDK9Subnanomolar inhibition; potential cancer therapies
Antiviral Agents Zika virus, dengue virusPromising antiviral activity
Anti-inflammatory Inflammatory disease treatmentReduction of inflammation markers

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation . This inhibition can result in therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key analogues and their substituent patterns are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C5), Me (C4) C₇H₆ClN₃ 167.59 Intermediate for kinase inhibitors
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), Me (C7) C₇H₆ClN₃ 167.59 Antiviral agent precursor
4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), Cl (C5) C₆H₃Cl₂N₃ 187.02 DNA alkylation studies
5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), COCH₃ (C5) C₈H₆ClN₃O 195.61 Antifolate drug candidate
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine NH₂ (C4), Me (C5) C₇H₈N₄ 148.16 Kinase inhibitor scaffold
2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one NH₂ (C2), I (C5), O (C4) C₆H₅IN₄O 276.03 Radiopharmaceutical precursor

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at C5 in the target compound increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to methyl or amino groups at this position .
  • Steric Effects : Methyl groups (e.g., at C4 in the target compound) introduce steric hindrance, reducing accessibility for enzyme binding compared to smaller substituents like Cl or NH₂ .
  • Biological Activity : Acetyl or iodine substituents (e.g., in 5-acetyl-4-chloro or 5-iodo derivatives) confer distinct pharmacological profiles, such as enzyme inhibition or radiopharmaceutical utility .

Yield and Purity :

  • The target compound’s synthesis typically yields >70% purity, whereas dichloro or iodo analogues face challenges due to competing side reactions (e.g., over-halogenation) .

Biological Activity

5-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrrolopyrimidine family, which is known for various therapeutic applications, including anticancer and antiviral properties. The presence of the chlorine atom at the 5-position and a methyl group at the 4-position significantly influences its reactivity and biological activity.

The molecular formula of this compound is C_7H_7ClN_4, with a molecular weight of approximately 172.61 g/mol. The synthesis typically involves multi-step processes that may include cyclization reactions and substitution reactions to introduce the chlorine atom at the 5-position.

Synthesis Overview

  • Starting Materials : Common precursors include 4-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • Reagents : Chlorinating agents such as thionyl chloride or phosphorus oxychloride can be used.
  • Conditions : The reaction is usually conducted under reflux conditions in an appropriate solvent like dichloromethane.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG240Induction of apoptosis
MDA-MB-23150Cell cycle arrest
HeLa55Inhibition of proliferation

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor. It shows promising activity against colony-stimulating factor-1 receptor (CSF1R), which is crucial for macrophage differentiation and maintenance. In vitro studies indicate that it can inhibit CSF1R with subnanomolar potency, suggesting potential applications in treating diseases involving macrophage dysregulation .

Table 2: Inhibition Potency Against Kinases

KinaseIC50 (nM)Selectivity
CSF1R<1High
PDGFR50Moderate
EGFR500Low

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, particularly kinases. By binding to the ATP-binding site of CSF1R, it prevents receptor activation, subsequently inhibiting downstream signaling pathways that promote cell proliferation and survival.

Case Studies

In a recent study focusing on structure-activity relationships (SAR), compounds derived from the pyrrolopyrimidine scaffold were evaluated for their anticancer properties. Notably, derivatives of this compound demonstrated enhanced selectivity and potency compared to related compounds lacking the chlorine substituent .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine derivatives. A common method includes refluxing the starting material with methyl iodide in the presence of a base (e.g., Cs₂CO₃) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) . Acid catalysis (e.g., HCl in isopropanol) is critical for facilitating substitutions at the 4-position. Yields (27–94%) depend on reaction time, stoichiometry, and purification methods (e.g., recrystallization from methanol) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural elucidation employs:

  • ¹H/¹³C NMR : Distinct signals for the pyrrolo-pyrimidine core (e.g., δ 8.27 ppm for H-2; δ 153.6 ppm for C-4) .
  • HRMS (APCI) : Accurate mass determination (e.g., m/z 211.0978 for [M+H]⁺) .
  • TLC monitoring : Solvent systems like CHCl₃/MeOH (10:1) track reaction progress .

Q. How does the chlorine substituent at the 4-position influence reactivity in further functionalization?

The 4-chloro group acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or aryl groups) . It also participates in Suzuki couplings for C-C bond formation, expanding derivatization possibilities . Bromination at the 5-position (using N-bromosuccinimide) further diversifies the scaffold .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives?

Substituents at the 4- and 5-positions critically modulate kinase selectivity. For example:

  • 4-Chloro : Enhances binding to kinase ATP pockets (e.g., EGFR, VEGFR2) via halogen bonding .
  • 5-Methyl : Increases hydrophobicity, improving affinity for CDK2 compared to ethyl analogs . Comparative studies show that 4-chloro-5-methyl derivatives exhibit higher selectivity over 5-ethyl analogs due to steric and electronic effects .

Q. How can contradictions in kinase inhibition data across studies be resolved?

Variability arises from assay conditions (e.g., ATP concentration) and substituent positioning. For example:

  • Substituent size : 5-Methyl may reduce off-target effects vs. bulkier groups .
  • Docking studies : Molecular dynamics simulations (e.g., using PDB: 1M17 for EGFR) clarify binding modes and explain discrepancies .

Q. What purification strategies are optimal for lab-scale vs. industrial-scale synthesis?

  • Lab-scale : Silica gel chromatography (2% MeOH/CHCl₃) or recrystallization (methanol/water) .
  • Industrial-scale : Continuous flow reactors and automated systems improve yield consistency .

Q. How do computational models predict the binding affinity of 5-chloro-4-methyl derivatives to tyrosine kinases?

Molecular docking (e.g., AutoDock Vina) and QSAR models prioritize compounds with:

  • Hydrophobic interactions : Methyl groups at the 4-position enhance van der Waals contacts .
  • Halogen bonding : Chlorine at the 4-position forms critical interactions with kinase hinge regions .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Hydrolysis : The 4-chloro group is sensitive to moisture; store under inert gas (N₂/Ar) at –20°C .
  • Light sensitivity : Amber vials prevent photodegradation of the pyrrolo-pyrimidine core .

Methodological Notes

  • Synthetic Optimization : Use excess methyl iodide (1.1–1.5 eq) and Cs₂CO₃ to drive methylation .
  • SAR Validation : Pair in vitro kinase assays (e.g., ADP-Glo™) with computational docking to validate hypotheses .
  • Scale-Up : Transition from batch to flow reactors reduces reaction time and improves safety .

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